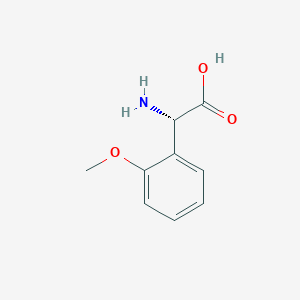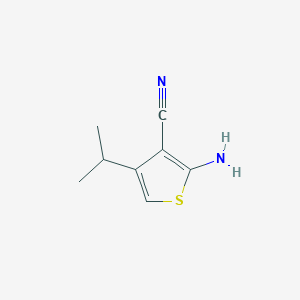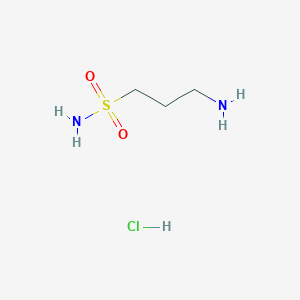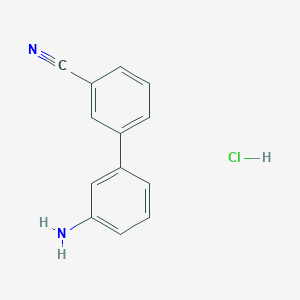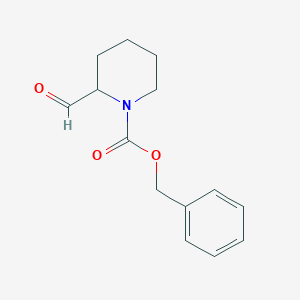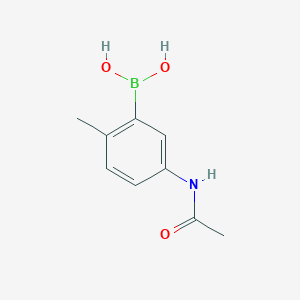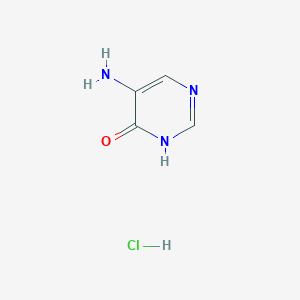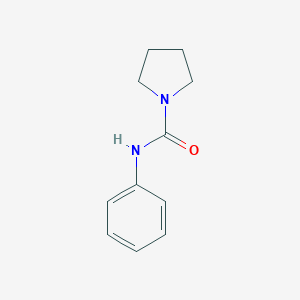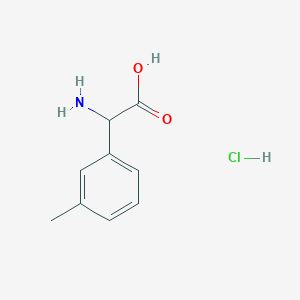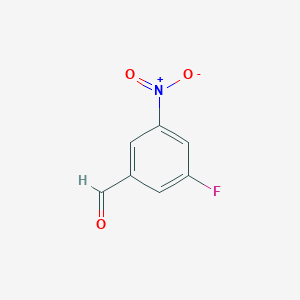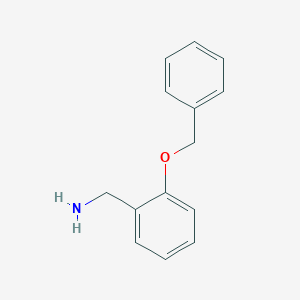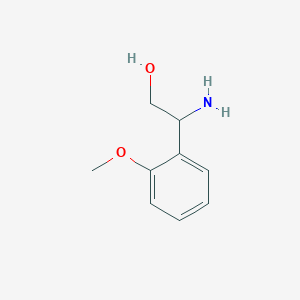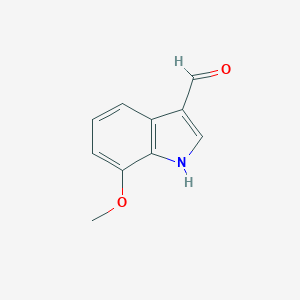
7-Methoxy-3-indolecarboxaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 7-Methoxy-3-indolecarboxaldehyde is a derivative of indole, which is a fundamental skeleton in many natural and synthetic compounds with significant biological activities. Indole derivatives are known for their diverse range of applications in medicinal chemistry and as intermediates in organic synthesis.
Synthesis Analysis
The synthesis of indole derivatives can be approached through various methods. One such method is the mechanochemical synthesis, which is a solvent-free approach that minimizes risk, especially when dealing with reactive species like hydroxylamine hydrochloride. This method was successfully applied to synthesize N-substituted indole-3-carboxaldehyde oximes, which are key intermediates in the production of indole phytoalexins with antimicrobial properties. The process achieved a high yield of 95% after 20 minutes of milling, demonstrating an environmentally friendly and sustainable character of mechanochemistry .
Molecular Structure Analysis
The molecular structure of a closely related compound, 7-methoxy-5-methyl-2-(pyridin-3-yl)-11,12-dihydro-5,11-methano[1,2,4]triazolo[1,5-c][1,3,5]benzoxadiazocine, was determined using single-crystal X-ray diffraction and FT-IR spectroscopy. Theoretical calculations using Hartree-Fock and Density Functional Theory methods were also performed to compare with experimental data. The molecular electrostatic potential map and frontier molecular orbitals were created for the compound, providing insights into its electronic properties .
Chemical Reactions Analysis
Indole-3-carboxaldehydes are versatile intermediates that can undergo various chemical reactions. For instance, they can participate in indium-mediated ternary reactions with allyl bromide and enamines to produce bisindolyl alkanes and indolyl-heterocyclic alkanes in excellent yields. These reactions proceed with greater ease when substituted allyl bromides are used . Additionally, the reduction of indole-1-carboxaldehydes with borane/THF can yield 1-methylindoles, di(indolylmethyl) ethers, and indolylmethyl indolines, among other products. This novel reduction demonstrates the potential for electrophilic substitution at position 3 of the indole ring .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of 7-Methoxy-3-indolecarboxaldehyde are not detailed in the provided papers, the structural analysis of related compounds suggests that such molecules would exhibit interesting electronic and surface properties. The presence of methoxy and carboxaldehyde functional groups would influence the compound's reactivity, solubility, and potential interactions with biological targets. The molecular structure and electronic properties are crucial for understanding the reactivity and potential applications of these compounds in various chemical and biological contexts .
Applications De Recherche Scientifique
Structural Analysis and Synthesis Methods
- The structural geometry of oxime derivatives of indole compounds, including those related to "7-Methoxy-3-indolecarboxaldehyde", has been studied, revealing distinct geometrical configurations that influence their chemical reactivity and potential applications in materials science and pharmaceutical chemistry. Specifically, oxime derivatives exhibit cis and trans geometry relative to the indole core, affecting their hydrogen bonding and crystal structures (Janes et al., 2001).
Mechanochemical Synthesis
- Mechanochemical approaches have been employed to synthesize N-substituted indole-3-carboxaldehyde oximes, including derivatives of "7-Methoxy-3-indolecarboxaldehyde". This method offers a safer and environmentally friendly alternative to solution-phase reactions, enabling the synthesis of indole derivatives with antimicrobial properties and highlighting the potential for scalable production (Baláž et al., 2019).
Nucleophilic Substitution Reactions
- "7-Methoxy-3-indolecarboxaldehyde" and its analogs serve as versatile substrates for nucleophilic substitution reactions, allowing for the regioselective synthesis of various indole derivatives. These reactions expand the utility of indole-based compounds in synthesizing complex organic molecules with potential pharmaceutical applications (Yamada et al., 2012).
Antimicrobial Properties
- Indole derivatives, including those related to "7-Methoxy-3-indolecarboxaldehyde", have been synthesized and investigated for their antimicrobial properties. The structural modification of these compounds influences their biological activity, offering insights into the design of new antimicrobial agents (Nakkady et al., 2000).
Orientations Futures
Propriétés
IUPAC Name |
7-methoxy-1H-indole-3-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-13-9-4-2-3-8-7(6-12)5-11-10(8)9/h2-6,11H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATFRUNSOMCCJDJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1NC=C2C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10399831 |
Source


|
| Record name | 7-Methoxy-3-indolecarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10399831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Methoxy-3-indolecarboxaldehyde | |
CAS RN |
109021-59-2 |
Source


|
| Record name | 7-Methoxy-3-indolecarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10399831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2-Aminophenyl)(methyl)amino]ethanol](/img/structure/B111037.png)
